2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[111]pentanyl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a bicyclo[111]pentane core, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps:
Fmoc Protection:
Bicyclo[1.1.1]pentane Core Formation: This step involves the construction of the bicyclo[1.1.1]pentane core, which can be achieved through various cyclization reactions.
Substituted Phenyl Ring Addition: The attachment of the 3-fluoro-4-methoxyphenyl group to the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and fluoro substituents on the phenyl ring.
Reduction: Reduction reactions could target the carbonyl groups or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Fmoc group is commonly used in peptide synthesis to protect amine functionalities.
Biology and Medicine
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science:
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In the context of drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Similar in that they contain the Fmoc protecting group.
Bicyclo[1.1.1]pentane Derivatives: Compounds with a similar bicyclo[1.1.1]pentane core.
Substituted Phenyl Compounds: Compounds with similar aromatic substitution patterns.
Uniqueness
The uniqueness of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[11
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FNO5/c1-35-24-11-10-17(12-23(24)30)28-14-29(15-28,16-28)25(26(32)33)31-27(34)36-13-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22,25H,13-16H2,1H3,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQKEUMKVUJDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.